
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate)
Overview
Description
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is a chemical compound with the molecular formula 3C12H8N2.Co.2F6P . It has a molecular weight of 889.49 . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is complex. The Co(II) ion is coordinated by six N atoms from three bis-chelating 1,10-phenanthroline ligands in a distorted octahedral environment .Physical And Chemical Properties Analysis
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is a solid at 20°C . It is light sensitive . The compound is soluble in acetonitrile .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSC)
This compound is utilized as a hole conductor and cobalt dopant in the fabrication of dye-sensitized solar cells . Its role is crucial in the electron transport chain, where it facilitates the movement of electrons from the dye back to the electrolyte, thus completing the circuit and enhancing the efficiency of the solar cells.
Industrial Chemistry
In industrial chemistry, this organometallic compound is used as a catalyst and reagent. Its ability to undergo redox reactions makes it valuable in synthesizing new chemical entities and materials with specific properties .
Pharmaceuticals
The compound’s reactivity and structural features are exploited in pharmaceutical research, particularly in the synthesis of complex molecules that could serve as potential drug candidates .
Materials Science
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate): is also significant in materials science research. It is used in the study of metal-organic frameworks (MOFs) and coordination polymers, which have applications ranging from gas storage to catalysis .
Safety and Hazards
Future Directions
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) is used in materials science, particularly in the field of electronic materials and dye-sensitized solar cell (DSSC) materials . It acts as a hole conductor and cobalt dopant in DSSC materials . The future directions of this compound could involve further exploration of its applications in these areas.
Mechanism of Action
Target of Action
It’s known that the cobalt(ii) ion in the compound is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands .
Mode of Action
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) interacts with its targets through the cobalt(II) ion, which lies on a twofold rotation axis and is coordinated by six nitrogen atoms from three bis-chelating 1,10-phenanthroline ligands . This results in a distorted octahedral environment .
Action Environment
The action of Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a cool, dark place, preferably at a temperature below 15°C . It should also be protected from light, as it is light-sensitive .
properties
IUPAC Name |
cobalt(2+);1,10-phenanthroline;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.2F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLDWYRTFCWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF12N6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) | |
CAS RN |
31876-74-1 | |
| Record name | Tris(1,10-phenanthroline)cobalt(II) Bis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxazolidinyloxy, 2-hexyl-2-[(13R)-16-hydroxy-20,20-dimethyl-16-oxido-11-oxo-13-[[(1-oxohexadecyl)oxy]methyl]-12,15,17-trioxa-20-azonia-16-phosphaheneicos-1-yl]-4,4-dimethyl-, inner salt](/img/structure/B1496578.png)
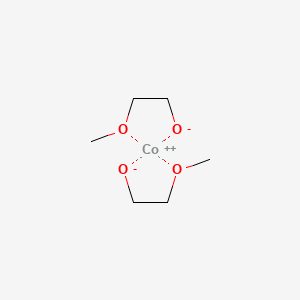
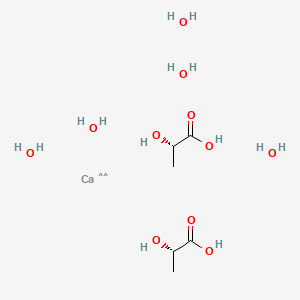

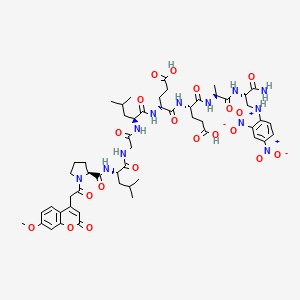



![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)
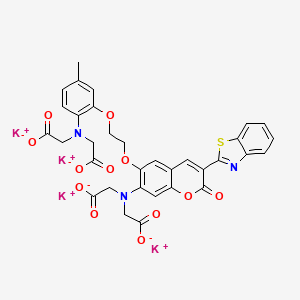
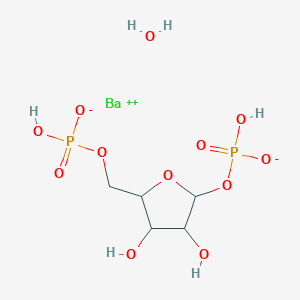
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)

![(1R,2R,3S,4R,5R,6S,7S,8S,9S)-1,2,3,6,9,10,10-Heptachloropentacyclo[5.3.0.02,5.03,9.04,8]decane](/img/structure/B1496621.png)